h-d-Asp-ome

Vue d'ensemble

Description

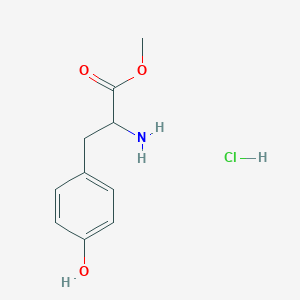

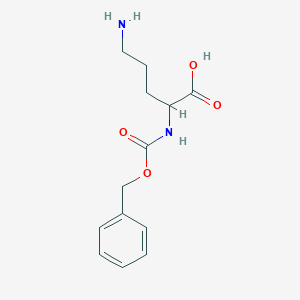

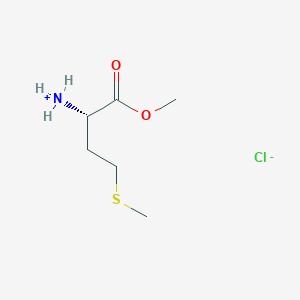

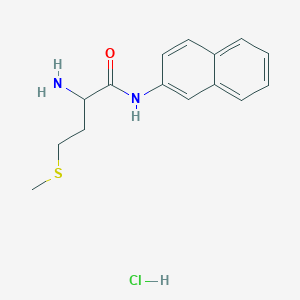

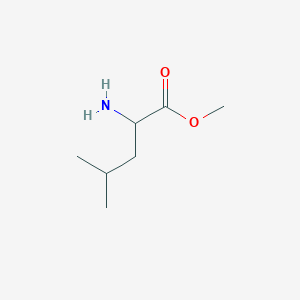

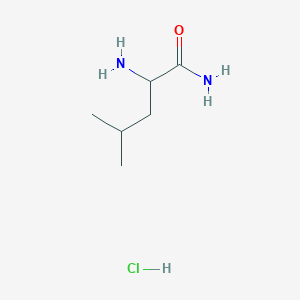

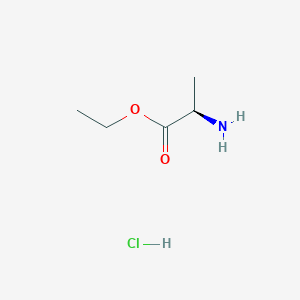

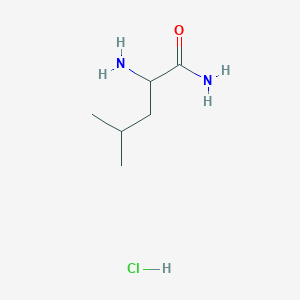

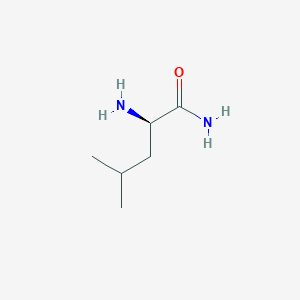

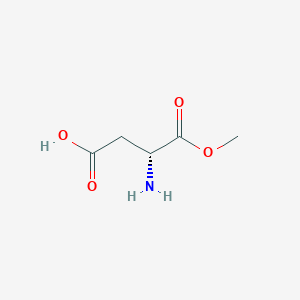

H-D-Asp-ome, also known as D-Aspartic acid α methyl ester, is an aspartic acid derivative . It is used as an intermediate for pharmaceutical and chemical research .

Molecular Structure Analysis

The molecular formula of H-D-Asp-ome is C5H9NO4, with an average mass of 147.129 Da and a mono-isotopic mass of 147.053162 Da .

Chemical Reactions Analysis

The isomerization of aspartic acid, which is a common non-enzymatic post-translational modification in proteins, proceeds through the formation of a cyclic succinimide intermediate . This process has been studied for decades and is similar to the deamidation of asparagine .

Physical And Chemical Properties Analysis

H-D-Asp-ome has a density of 1.3±0.1 g/cm3, a boiling point of 301.7±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C .

Applications De Recherche Scientifique

Organic Chemistry: Ester Hydrolysis

- Application : In organic chemistry, aspartic acid derivatives are used for the synthesis of modified amino acids. The C-terminus carboxylic acid usually needs to be protected, typically as a methyl ester .

- Method : Standard cleavage of methyl esters requires either highly basic or acidic conditions, which are not compatible with Fmoc or acid-labile protecting groups. This highlights the need for orthogonal conditions that permit selective deprotection of esters to create SPPS-ready amino acids .

- Results : The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .

Nanobiotechnology: Supramolecular Helical Self-Assembly

- Application : The self-assembly of small peptides forming various micro to nanostructures has several applications in nanobiotechnology .

- Method : The self-assembly of peptides happens through various supramolecular non-covalent interactions to build several secondary structures .

- Results : The self-assembly of small peptides through the ‘bottom-up approach’ to form various interesting micro to nano-level structures (e.g., nano-rods, nano-tubes, nanofibrils, nanoribbons, nanotapes, nanospheres, and nanobelts) has exciting applications in nanobiotechnology, material science, medicinal chemistry, drug-delivery, gene expression, ion channels, tissue engineering, biosensors, smart materials, and devices .

Therapeutic Proteins: Aspartic Acid Isomerization

- Application : Isomerization of aspartic acid (Asp) in therapeutic proteins could lead to safety and efficacy concerns .

- Method : Accurate quantitation of various Asp isomerization along with kinetic understanding of the variant formations is needed to ensure optimal process development and sufficient product quality control .

- Results : The results of this application were not specified in the source .

Medicinal Chemistry: Solid-Phase Synthesis

- Application : In medicinal chemistry, aspartic acid derivatives are used for the synthesis of modified amino acids in solid-phase peptide synthesis (SPPS) using the Fmoc strategy .

- Method : The C-terminus carboxylic acid usually needs to be protected, typically as a methyl ester. However, standard cleavage of methyl esters requires either highly basic or acidic conditions, which are not compatible with Fmoc or acid-labile protecting groups. This highlights the need for orthogonal conditions that permit selective deprotection of esters to create SPPS-ready amino acids .

- Results : The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .

Material Science: Nanomaterial Fabrication

- Application : The self-assembly of small peptides through the ‘bottom-up approach’ to form various interesting micro to nano-level structures has exciting applications in material science .

- Method : The self-assembly of peptides happens through various supramolecular non-covalent interactions to build several secondary structures .

- Results : The self-assembly of small peptides forming various micro to nanostructures (e.g., nano-rods, nano-tubes, nanofibrils, nanoribbons, nanotapes, nanospheres, and nanobelts) has exciting applications in nanobiotechnology, material science, medicinal chemistry, drug-delivery, gene expression, ion channels, tissue engineering, biosensors, smart materials, and devices .

Drug Delivery: Peptide-Based Drug Delivery

- Application : The self-assembly of small peptides forming various micro to nanostructures has exciting applications in drug delivery .

- Method : The self-assembly of peptides happens through various supramolecular non-covalent interactions to build several secondary structures .

- Results : The self-assembly of small peptides forming various micro to nanostructures (e.g., nano-rods, nano-tubes, nanofibrils, nanoribbons, nanotapes, nanospheres, and nanobelts) has exciting applications in nanobiotechnology, material science, medicinal chemistry, drug-delivery, gene expression, ion channels, tissue engineering, biosensors, smart materials, and devices .

Synthetic Chemistry: Peptidyl Fluoromethyl Ketones

- Application : Peptidyl fluoromethyl ketones occupy a pivotal role in synthetic chemistry, thanks to their numerous applications as inhibitors of hydrolytic enzymes .

- Method : The insertion of one or more fluorine atoms adjacent to a C-terminal ketone moiety greatly modifies the physicochemical properties of the overall substrate, especially by increasing the reactivity of this functionalized carbonyl group toward nucleophiles .

- Results : The main application of these peptidyl α-fluorinated ketones in medicinal chemistry relies on their ability to strongly and selectively inhibit serine and cysteine proteases .

Drug Discovery: Peptidyl Fluoromethyl Ketones

- Application : The development of peptidyl fluoromethyl ketones (PFMKs) has received growing interest in drug discovery, as these types of compounds may be employed as substrates for a wide variety of biological targets .

- Method : The fluorinated electrophilic moieties of such substrates offer several advantages in terms of reactivity, selectivity, and therapeutic relevance .

- Results : The mono-fluorinated function group, for instance, shows high reactivity and selectivity for cysteine proteases .

Protease Inhibition: Peptidyl Fluoromethyl Ketones

- Application : Peptidyl fluoromethyl ketones are currently highly exploited for the target-based design of compounds for the treatment of topical diseases such as various types of cancer and viral infections .

- Method : If the fluorinated methyl ketone moiety is suitably connected to a peptidic backbone, it may confer to the resulting structure an excellent substrate peculiarity and the possibility of being recognized by a specific subclass of human or pathogenic proteases .

- Results : These compounds can be used as probes to study the proteolytic activity of the aforementioned proteases and to elucidate their role in the insurgence and progress on several diseases .

Orientations Futures

The current knowledge about hDASPO is shedding light on the molecular mechanisms underlying the modulation of D-aspartate levels in human tissues. This is pushing novel, targeted therapeutic strategies . It has been proposed that dysfunction in NMDA receptor-mediated neurotransmission is caused by disrupted D-aspartate metabolism in the nervous system during the onset of various disorders (such as schizophrenia). Therefore, the design of suitable hDASPO inhibitors aimed at increasing D-aspartate levels represents a novel and useful form of therapy .

Propriétés

IUPAC Name |

(3R)-3-amino-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-10-5(9)3(6)2-4(7)8/h3H,2,6H2,1H3,(H,7,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWBMHIMADRNIK-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427209 | |

| Record name | h-d-asp-ome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

h-d-Asp-ome | |

CAS RN |

65414-78-0 | |

| Record name | 1-Methyl hydrogen D-aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65414-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | h-d-asp-ome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.